Chromium(III) iodide exhibits interesting magnetic properties. Studies have shown it undergoes a transition from a paramagnetic state (atoms have no overall magnetic moment) to an antiferromagnetic state (atoms have opposing magnetic moments) at a specific temperature []. This makes it a potential candidate for research in the development of new magnetic materials with desired properties for applications in spintronics and data storage technologies [, ].
Doping (introducing foreign atoms) chromium(III) iodide with other elements like calcium or strontium can significantly alter its electrical properties. Research suggests that these doped materials exhibit superconducting behavior, meaning they can conduct electricity with zero resistance at extremely low temperatures []. This opens up avenues for research in developing new high-temperature superconductors, which could revolutionize various fields like power transmission and magnetic levitation technology.
Triiodochromium (CrI₃) is a black solid compound that exhibits unique magnetic properties and crystallizes in a layered structure. It consists of chromium in the +3 oxidation state combined with iodine. The compound is notable for its transition from paramagnetic to antiferromagnetic states depending on temperature, making it a subject of interest in materials science and spintronics .
Chromium(III) iodide itself does not have a well-defined mechanism of action in biological systems. However, its potential applications in spintronics lie in its magnetic properties. Chromium(III) iodide exhibits ferromagnetism, where its constituent chromium atoms align their magnetic moments in the same direction []. This property is influenced by the layered structure and can be manipulated by external factors like temperature and pressure.
While the biological activity of triiodochromium is not extensively documented, its magnetic properties suggest potential applications in biomedical fields. Research indicates that compounds containing chromium can influence biological systems, although specific mechanisms for chromium(III) iodide remain unclear. The compound does not exhibit significant toxicity but should be handled with care due to its corrosive nature .
Triiodochromium can be synthesized through various methods:
Chromium(III) iodide has several applications:
Studies on the interactions of triiodochromium with other substances have revealed that it can react under various conditions. For instance, it reacts slowly with water due to the kinetic inertness of chromium(III). Additionally, doping chromium(III) iodide with elements like calcium or strontium has been shown to alter its electrical properties significantly, potentially leading to superconducting behavior .
Triiodochromium shares similarities with other halides of chromium. Below is a comparison highlighting its uniqueness:
| Compound | Formula | Magnetic Properties | Structure Type |
|---|---|---|---|
| Triiodochromium | CrI₃ | Antiferromagnetic | Layered |
| Chromium(III) Chloride | CrCl₃ | Paramagnetic | Layered |
| Chromium(III) Bromide | CrBr₃ | Paramagnetic | Layered |
| Chromium(II) Iodide | CrI₂ | Paramagnetic | Monoclinic |
Triiodochromium is unique in its ability to exhibit antiferromagnetism at room temperature, unlike its chloride and bromide counterparts which remain paramagnetic. Its layered structure also sets it apart from chromium(II) iodide, which has a different crystalline arrangement .
Bulk triiodochromium exhibits intrinsic ferromagnetism with a Curie temperature of 61 K, making it one of the most important layered van der Waals ferromagnets [1] [2]. The ferromagnetic order originates from the unique crystal structure where chromium atoms form a honeycomb lattice with each chromium atom coordinated by six iodine atoms in an octahedral arrangement [1] [3]. The magnetic moments are primarily localized on chromium atoms, with each chromium atom carrying approximately 3.0 μB [2].
The ferromagnetism in bulk triiodochromium is stabilized by a superexchange mechanism between chromium 3d orbitals and iodine 5p orbitals [4] [5]. This interaction occurs through near-90° chromium-iodine-chromium bonds, which favor ferromagnetic coupling over antiferromagnetic coupling [4]. The crystal field splitting in the octahedral environment results in three unpaired electrons occupying the t2g orbitals, corresponding to a high-spin 4A2 ground state with S = 3/2 [6].
Magnetic Anisotropy Energy and Temperature Dependence
The magnetic anisotropy in bulk triiodochromium shows pronounced temperature dependence, with the anisotropy energy decreasing significantly as temperature approaches the Curie temperature [7] [8]. At low temperatures (5 K), the magnetocrystalline anisotropy energy reaches 300 ± 50 kJ/m³, while at 60 K, near the Curie temperature, it reduces to 43 ± 7 kJ/m³ [7]. This represents a more than seven-fold decrease in anisotropy energy, indicating that the magnetic anisotropy is crucial for maintaining ferromagnetic order at finite temperatures [7].
The temperature dependence of magnetic anisotropy follows a power law relationship with magnetization, suggesting that the anisotropy constant scales with the overall magnetization at any given temperature below the Curie temperature [7]. This behavior is attributed to local spin clusters having thermally induced magnetization directions that deviate from the overall magnetization direction [7].
Exchange Coupling Parameters
The magnetic exchange interactions in bulk triiodochromium are characterized by strong intralayer ferromagnetic coupling and relatively weak interlayer interactions [9]. The intralayer exchange parameter J₁ typically ranges from 3.0 to 4.5 meV, depending on the specific structural configuration [10] [11]. The exchange coupling is primarily mediated by the superexchange mechanism involving chromium 3d orbitals and iodine 5p orbitals [4] [10].
| Temperature (K) | Anisotropy Energy (kJ/m³) | Magnetic Anisotropy Energy (meV/Cr) | Reference |
|---|---|---|---|
| 5 | 300 | N/A | Richter et al. 2018 |
| 60 | 43 | N/A | Richter et al. 2018 |
| Monolayer | N/A | 0.58 | Defect study |
| Bulk | N/A | 0.65 | Few-layer study |
The magnetic anisotropy originates primarily from spin-orbit coupling in the iodine atoms rather than from the chromium atoms themselves [12] [6]. This is a distinctive feature of triiodochromium, where the large spin-orbit coupling of iodine 5p orbitals contributes significantly to the perpendicular magnetic anisotropy [12]. The magnetic anisotropy energy per iodine atom can reach up to 0.71 meV/atom, which is comparable to that of metallic iron atoms at interfaces [12].
Spin-Orbit Coupling Effects
The spin-orbit coupling in triiodochromium plays a dominant role in determining the magnetic properties, particularly the magnetic anisotropy [13]. Unlike conventional ferromagnets where exchange coupling dominates, the ferromagnetic phase transition in triiodochromium is controlled by spin-orbit coupling induced magnetic anisotropy [13]. With increasing temperature, the magnitude of magnetic anisotropy decreases in a power law fashion and vanishes at the Curie temperature, while the spin-wave stiffnesses associated with magnetic exchange couplings remain robust [13].
The spin-orbit coupling effects are manifested in the magnon spectrum, where a spin gap appears at the Brillouin zone center due to magnetic anisotropy [13]. This gap decreases with temperature and closes at the Curie temperature, indicating that the magnetic anisotropy is the primary factor stabilizing the ferromagnetic order in two-dimensional van der Waals ferromagnets [13].
The magnetic properties of triiodochromium exhibit remarkable layer-dependent behavior, with distinct magnetic ordering patterns emerging as the thickness is reduced from bulk to monolayer dimensions [14] [15]. This layer dependence represents one of the most intriguing aspects of triiodochromium magnetism and demonstrates the unique physics of two-dimensional magnetic materials.
Monolayer Ferromagnetism
Monolayer triiodochromium maintains ferromagnetic order with a Curie temperature of 45 K, only slightly lower than the bulk value of 61 K [14] [15]. This observation is remarkable because it violates the Mermin-Wagner theorem, which prohibits long-range magnetic order in two-dimensional isotropic systems at finite temperatures [14]. The ferromagnetism in monolayer triiodochromium is enabled by the significant magnetic anisotropy, which opens a gap in the magnon spectrum and stabilizes the ferromagnetic order [5] [14].
The magnetic moment per chromium atom in monolayer triiodochromium is approximately 3.09 μB, which is consistent with the high-spin S = 3/2 configuration [16]. The magnetic anisotropy energy in monolayer systems is typically around 0.58 meV/Cr, which is sufficient to maintain the out-of-plane easy axis magnetization [4] [6].
Bilayer Antiferromagnetism
Bilayer triiodochromium exhibits fundamentally different magnetic behavior compared to both monolayer and bulk systems [14] [15]. The bilayer system adopts a layered antiferromagnetic configuration where spins within each layer are aligned ferromagnetically, but the interlayer coupling is antiferromagnetic [14]. This results in zero net magnetization in the absence of an external magnetic field [14].
The antiferromagnetic interlayer coupling in bilayer triiodochromium is relatively weak, with an energy difference between antiferromagnetic and ferromagnetic states of approximately -0.17 meV per formula unit [10]. This weak coupling makes the bilayer system particularly susceptible to external perturbations, enabling voltage-controlled switching between antiferromagnetic and ferromagnetic states [17] [18].
Trilayer Recovery of Ferromagnetism
Trilayer triiodochromium shows a restoration of ferromagnetic behavior similar to the bulk system [14] [15]. The Curie temperature returns to the bulk value of 61 K, and the interlayer coupling becomes predominantly ferromagnetic [14]. This recovery demonstrates that the antiferromagnetic behavior in bilayer systems is not a general trend but rather a specific phenomenon related to the particular stacking configuration and interlayer interactions [14].
The trilayer system exhibits enhanced intralayer exchange coupling compared to monolayer and bilayer systems, with the intralayer exchange parameter J₁ increasing to approximately 4.5 meV [11]. This enhancement is attributed to the additional screening effects and modified electronic structure in the trilayer configuration [11].
| Layer Count | Magnetic Ordering | Curie Temperature (K) | Magnetic Moment (μB/Cr) | Metamagnetic Transition Field (T) |
|---|---|---|---|---|
| Monolayer | Ferromagnetic | 45 | 3.09 | N/A |
| Bilayer | Antiferromagnetic | 45 | Variable | 0.6-0.8 |
| Trilayer | Ferromagnetic | 61 | Variable | N/A |
| Bulk | Ferromagnetic | 61 | 3.0 | N/A |
Stacking-Dependent Magnetic Properties
The magnetic behavior in multilayer triiodochromium systems is strongly dependent on the stacking sequence between adjacent layers [10] [19]. Different stacking configurations, such as AB, AB′, and AA stacking, lead to different interlayer magnetic coupling strengths and ground state magnetic configurations [10]. The AB stacking generally favors ferromagnetic interlayer coupling, while AB′ stacking tends to favor antiferromagnetic coupling [10].
The stacking dependence arises from the different overlap patterns between chromium 3d orbitals and iodine 5p orbitals in neighboring layers [10] [19]. The lateral shift between layers modifies the superexchange pathways and consequently affects the sign and magnitude of interlayer exchange interactions [10]. This stacking tunability provides opportunities for engineering magnetic properties through controlled synthesis or post-processing techniques [19].
Electronic Structure Modifications
The layer-dependent magnetic behavior is accompanied by significant changes in the electronic structure [10] [11]. The band gap, density of states, and orbital contributions all show systematic variations with layer thickness [10]. These electronic structure modifications are directly related to the changes in magnetic coupling and provide insight into the underlying physics of layer-dependent magnetism [10].
The reduced dimensionality in thinner systems leads to enhanced correlation effects and modified screening, which can strengthen or weaken different types of magnetic interactions [20]. The competition between various exchange pathways, including eg-eg, t2g-t2g, and eg-t2g interactions, determines the final magnetic ground state in each layer configuration [10] [11].
Metamagnetic transitions in triiodochromium systems represent field-induced changes in magnetic ordering that occur at relatively low magnetic fields, demonstrating the delicate balance between different magnetic phases [17] [9]. These transitions are particularly prominent in bilayer and trilayer systems, where the weak interlayer coupling allows for field-driven switching between magnetic configurations.
Bilayer Metamagnetic Behavior
Bilayer triiodochromium exhibits a well-defined metamagnetic transition from the layered antiferromagnetic ground state to a ferromagnetic state under the application of an out-of-plane magnetic field [17] [18]. The critical field for this transition is remarkably low, typically ranging from 0.6 to 0.8 T, indicating that the interlayer antiferromagnetic coupling is weak and on the same energy scale as the Zeeman energy [17].
The metamagnetic transition manifests as a sharp jump in the magnetization curve, where the system transitions from a state with zero net magnetization to a state with significant out-of-plane magnetization [17]. This transition is accompanied by a hysteresis loop, indicating that the metamagnetic behavior has first-order character [17]. The transition can be described as a spin-flip process where one of the antiferromagnetically coupled layers switches its magnetization direction to align with the external field [17].
Electric Field Control of Metamagnetic Transitions
The metamagnetic transition in bilayer triiodochromium can be controlled by electric fields, providing a pathway for voltage-controlled magnetic switching [21] [22]. Electric field application induces an on-site energy difference between the two layers, which modifies the energy balance between antiferromagnetic and ferromagnetic configurations [21]. Critical electric fields as low as 0.12 V/Å are sufficient to induce the antiferromagnetic-to-ferromagnetic transition [21].
The electric field effect is mediated by the field-induced charge redistribution between the layers, which creates an effective magnetic field that favors ferromagnetic alignment [21]. This mechanism enables the development of spintronic devices where the magnetic state can be controlled purely by electric fields, offering advantages in terms of energy efficiency and operation speed [21].
Bulk System Metamagnetic Transitions
Bulk triiodochromium exhibits a more complex metamagnetic behavior due to the coexistence of different magnetic phases within the same crystal [9]. The bulk system contains a mixed state where layered antiferromagnetic order exists in the surface layers while ferromagnetic order persists in the deeper bulk layers [9]. This mixed phase configuration leads to unique metamagnetic transitions that involve both magnetic and structural changes [9].
The surface layered antiferromagnetic phase undergoes a metamagnetic transition to ferromagnetic order at a critical magnetic field of approximately 2.0 T [9]. Remarkably, this magnetic transition is accompanied by a first-order structural phase transition that changes the crystallographic point group from C3i (rhombohedral) to C2h (monoclinic) [9]. This magnetostructural coupling demonstrates the intimate relationship between magnetic and structural degrees of freedom in triiodochromium [9].
| System | Critical Field (T) | Transition Type | Temperature Range (K) | Structural Change |
|---|---|---|---|---|
| Bilayer CrI3 | 0.6-0.8 | AFM→FM | Below 45 | None |
| Bulk CrI3 (Surface) | 2.0 | Layered AFM→FM | Below 61 | Rhombohedral→Monoclinic |
| Trilayer CrI3 | N/A | Interlayer FM | Below 61 | None |
Pressure-Induced Metamagnetic Effects
External pressure can also induce metamagnetic transitions in multilayer triiodochromium systems [21]. In bilayer systems, pressure favors the ferromagnetic phase over the antiferromagnetic phase by modifying the interlayer spacing and consequently the exchange coupling strength [21]. The pressure-induced transition provides another tuning parameter for controlling the magnetic properties of these systems [21].
In trilayer systems, pressure can create more complex magnetic configurations due to the presence of three coupled layers [21]. The pressure effect depends on the initial stacking configuration and can lead to various magnetic states, including partially polarized configurations where only some layers align ferromagnetically [21].
Temperature Dependence of Metamagnetic Transitions
The metamagnetic transition fields show systematic temperature dependence, with the critical field generally decreasing as temperature approaches the magnetic ordering temperature [9]. This behavior reflects the reduced magnetic anisotropy and weakened exchange coupling at higher temperatures [9]. The temperature dependence of the critical field follows the magnetic phase boundary and provides insight into the underlying energy scales governing the metamagnetic behavior [9].
The temperature-dependent metamagnetic behavior is particularly important for understanding the stability of different magnetic phases and their response to external perturbations [9]. The phase diagram constructed from temperature and magnetic field dependent measurements reveals the boundaries between different magnetic phases and guides the design of experiments for controlling magnetic properties [9].
Magnon Spectrum and Metamagnetic Transitions
The metamagnetic transitions in triiodochromium systems are accompanied by significant changes in the magnon spectrum [9]. In the antiferromagnetic phase, the magnon spectrum shows multiple branches corresponding to different layer polarizations [9]. Upon crossing the metamagnetic transition, the spectrum transforms to a single branch characteristic of the ferromagnetic phase [9].